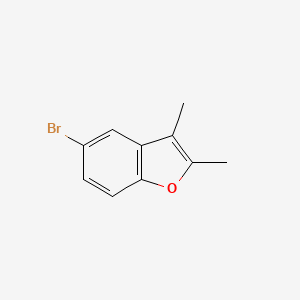

5-bromo-2,3-dimethylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dimethyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIOGPKJJOQEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Mechanistic Studies of Chemical Reactivity of 5 Bromo 2,3 Dimethylbenzofuran

Photochemical Reactivity and Transformations

The photochemistry of benzofurans is a rich field characterized by cycloadditions, dimerizations, and reactions with other excited-state species. The presence of methyl groups and a bromine atom on the 5-bromo-2,3-dimethylbenzofuran scaffold influences these reaction pathways.

The 2,3-double bond of the furan (B31954) ring in benzofuran (B130515) derivatives is known to participate in [2+2] photocycloaddition reactions. cdnsciencepub.com In the case of 2,3-dimethylbenzofuran (B1586527) derivatives, the excited state of the heterocycle can add to alkenes to form cyclobutane (B1203170) structures. cdnsciencepub.com The reaction mechanism often involves the formation of an excited triplet state of the benzofuran, which then reacts with a ground-state alkene. These reactions can lead to complex polycyclic structures. For instance, the photocycloaddition of cyclopentene (B43876) to N-benzoylindole, a related heterocycle, proceeds via a triplet excited state to yield cyclobutane adducts. cdnsciencepub.com Similar mechanisms are expected for 2,3-dimethylbenzofuran derivatives. Furthermore, oxidative [3+2] cycloadditions of phenols and alkenes, facilitated by visible-light photocatalysis, offer a pathway to dihydrobenzofuran structures, which are core motifs in many natural products. nih.gov A remarkable double [3+2] photocycloaddition has been reported where an alkene adds across the cyclopropane (B1198618) of an initial meta photocycloadduct, leading to highly complex fenestrane derivatives in a single step. figshare.com

Benzofuran and its derivatives can undergo photodimerization, where the 2,3-double bond of an excited molecule reacts with the same bond in a ground-state molecule. cdnsciencepub.com This [2+2] cycloaddition typically results in the formation of a cyclobutane ring, linking the two benzofuran units. Studies have shown that the photochemical reaction of benzofuran can lead to dimers, and an excited singlet state is often implicated as the reactive species. rsc.orgrsc.org The specific substitution pattern on the benzofuran ring can influence the regiochemistry and stereochemistry of the resulting dimers. For this compound, dimerization would involve the coupling of the substituted furan rings, a process that competes with other photochemical pathways. The photochemical codimerization between different benzofuran derivatives has also been explored. acs.org

The Paternò-Büchi reaction, a photocycloaddition between an excited carbonyl compound and a ground-state alkene, is a primary method for synthesizing oxetanes. nih.gov When benzofurans are irradiated in the presence of carbonyl compounds like benzophenone (B1666685) or acetone, they can form oxetanes. nih.govacs.org The mechanism generally involves the formation of a triplet excited state of the carbonyl compound, which then adds to the electron-rich 2,3-double bond of the benzofuran. dntb.gov.ua This process can be in competition with the dimerization of the benzofuran. acs.org Research on the photoreaction of benzofuran with acetophenone (B1666503) and propiophenone (B1677668) has demonstrated that both oxetane (B1205548) formation and benzofuran dimerization occur, with the product ratio depending on reactant concentrations. acs.orgacs.org A key finding is that these competing reactions can be rationalized by a mechanism that includes a reversible energy transfer step, which competes with the formation of the oxetane. acs.orgacs.org

Table 1: Photochemical Reactions of Benzofuran Derivatives

| Reaction Type | Reactants | Products | Mechanistic Notes |

| Photocycloaddition | 2,3-Dimethylbenzofuran derivative + Alkene | Cyclobutane adducts | Proceeds via an excited triplet state of the benzofuran. cdnsciencepub.com |

| Photodimerization | Benzofuran + Benzofuran | Dimer (cyclobutane structure) | Involves an excited singlet state of benzofuran. rsc.orgrsc.org |

| Oxetane Formation | Benzofuran + Carbonyl Compound (e.g., Acetone) | Oxetane | Paternò-Büchi reaction; involves an excited triplet carbonyl. nih.govacs.orgdntb.gov.ua |

Electrophilic Aromatic Substitution Patterns in Halogenated Benzofurans

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the substituents. The fused furan ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. The bromine atom at the 5-position is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because of resonance effects. libretexts.org The methyl groups on the furan ring also contribute to the electron density of the system.

In halogenated benzofurans, electrophilic substitution patterns can be complex. For example, the bromination of 2,3-dimethylbenzofuran can lead to side-chain halogenation rather than ring substitution, proceeding through the decomposition of an initial adduct formed between the halogen and the heterocycle. researchgate.netrsc.org For this compound, an incoming electrophile would be directed to positions 4, 6, and 7. The bromine at C5 deactivates the ring, making substitution slower than in non-halogenated analogues. libretexts.org The directing effects of the substituents are summarized below.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution on this compound

| Substituent | Position | Effect on Reactivity | Directing Influence |

| Fused Furan Ring | - | Activating | ortho, para (to the oxygen, i.e., positions 7 and 5) |

| Bromo Group | C5 | Deactivating | ortho, para (i.e., positions 4 and 6) |

| Methyl Groups | C2, C3 | Activating (on furan ring) | Enhances overall ring electron density |

Considering these effects, electrophilic substitution is most likely to occur at positions 4 and 6, which are ortho to the bromine and also influenced by the activating furan ring.

Nucleophilic Substitution Reactions and Derivatives

The bromine atom in this compound is susceptible to nucleophilic substitution, although typically this requires harsh conditions or metal catalysis for aryl halides. However, the bromine atom at the 2-position of some benzofurans has been shown to be a versatile handle for direct nucleophilic substitution to create a range of 2-substituted derivatives. acs.org For substitutions at the 5-position, the reaction is more challenging. The electron-withdrawing nature of the bromo substituent can make the benzofuran ring more susceptible to nucleophilic attack under certain conditions. ontosight.ai Derivatives can be prepared through these pathways; for example, the reaction of 5-bromo-2-(iodomethyl)benzofuran with sodium azide (B81097) yields 2-(azidomethyl)-5-bromobenzofuran, demonstrating that nucleophilic substitution can occur at a side chain, which can then be used to build more complex molecules. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position

The bromine atom at the 5-position of this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly common. For instance, the 2-bromo group in 3-aroyl-2-bromobenzo[b]furans has been effectively used in palladium-mediated couplings. acs.org This reactivity is directly applicable to the 5-bromo position. Common cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes.

These reactions allow for the introduction of a wide array of functional groups at the 5-position, making this compound a valuable intermediate in the synthesis of more complex molecules. The use of organoindium reagents in transition metal-catalyzed cross-coupling reactions has also shown wide tolerance for functional groups. rsc.org Such strategies enable the construction of numerous N-heterocycles and other complex molecular architectures. nih.gov

Functional Group Interconversions on the Benzofuran Core

The bromine atom at the 5-position of the 2,3-dimethylbenzofuran core serves as a versatile handle for a variety of functional group interconversions. This reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents, thereby enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromo-substituent at the C5 position makes this compound an ideal substrate for several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the 5-position. nih.gov The general scheme for the Suzuki-Miyaura coupling of this compound is shown below.

Reaction Scheme:

this compound + R-B(OH)₂ → 5-R-2,3-dimethylbenzofuran + HBr

(Where R can be an aryl, heteroaryl, alkyl, or alkenyl group)

The efficiency and outcome of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. mdpi.com Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often used in conjunction with phosphine (B1218219) ligands that enhance catalyst stability and reactivity. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Benzofuran Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2,3-dimethyl-5-phenylbenzofuran | Good to Excellent |

| This compound | Pyridin-3-ylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 2,3-dimethyl-5-(pyridin-3-yl)benzofuran | Good |

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium species. organic-chemistry.orgnih.gov In the context of this compound, this reaction is utilized to introduce substituted vinyl groups at the 5-position. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Reaction Scheme:

this compound + R-CH=CH₂ → 5-(R-CH=CH)-2,3-dimethylbenzofuran + HBr

(Where R is typically an electron-withdrawing group)

The choice of catalyst, such as Pd(OAc)₂, and a phosphine ligand, along with a suitable base like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), is crucial for the reaction's success. scielo.br

Table 2: Heck Reaction Conditions for Aryl Bromides

| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 130 °C |

| This compound | n-Butyl acrylate | Pd(OAc)₂ / Imidazolium salt | Na₂CO₃ | DMF/Water | 80 °C |

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is particularly valuable for synthesizing arylalkynes. For this compound, it enables the introduction of an alkynyl group at the 5-position. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org

Reaction Scheme:

this compound + R-C≡CH → 5-(R-C≡C)-2,3-dimethylbenzofuran + HBr

Modern protocols sometimes employ copper-free conditions to avoid the homocoupling of the alkyne. thalesnano.com

Table 3: Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | Good |

| This compound | Propargyl alcohol | Pd(PPh₃)₄ / CuI | KF | Toluene | Moderate to Good |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing arylamines from this compound. nih.gov The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org

Reaction Scheme:

this compound + R¹R²NH → 5-(R¹R²N)-2,3-dimethylbenzofuran + HBr

The choice of a suitable palladium precatalyst, a sterically hindered phosphine ligand, and a strong base is critical for achieving high yields. nih.gov

Table 4: Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene |

| This compound | Morpholine | [Pd(allyl)Cl]₂ / TrixiePhos | LiOtBu | Toluene |

Other Functional Group Interconversions

Beyond palladium-catalyzed reactions, other transformations can be performed on the this compound scaffold.

The bromo group can be displaced by a cyanide group to form 5-cyano-2,3-dimethylbenzofuran. This transformation is typically achieved using a cyanide source, such as potassium cyanide (KCN) or copper(I) cyanide (CuCN). researchgate.netunam.mx The resulting nitrile can be a precursor for other functional groups like carboxylic acids, amides, or amines.

While direct formylation of the benzofuran ring is possible, a common strategy involves the conversion of the bromo-substituent. One such method is the Rieche formylation of an activated aromatic ring, though this is less common for brominated benzofurans. A more plausible route involves a two-step process: lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

The bromine atom can be exchanged with lithium via a lithium-halogen exchange reaction, typically using an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) at low temperatures. bris.ac.uk The resulting 5-lithio-2,3-dimethylbenzofuran is a potent nucleophile that can react with various electrophiles. Quenching this intermediate with a boronic ester, such as isopropyl pinacol (B44631) borate, leads to the formation of the corresponding boronic ester derivative. bris.ac.uku-tokyo.ac.jp This borylated benzofuran can then participate in subsequent Suzuki-Miyaura coupling reactions.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a fingerprint of the molecule based on its fundamental vibrations. These vibrations are sensitive to the molecule's geometry and the nature of its chemical bonds.

The vibrational spectrum of 5-bromo-2,3-dimethylbenzofuran is composed of distinct modes originating from the benzofuran (B130515) core, the methyl groups, and the carbon-bromine bond. The expected vibrational frequencies are assigned based on established ranges for similar functional groups found in related molecules. researchgate.netresearchgate.net

Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are anticipated to appear above 3000 cm⁻¹. core.ac.uk The in-plane and out-of-plane bending vibrations are expected in the regions of 1000-1300 cm⁻¹ and 700-1000 cm⁻¹, respectively. scholaris.ca

Methyl Group Vibrations: The methyl (CH₃) groups will exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the 2850-2970 cm⁻¹ range. Bending (scissoring, rocking, and wagging) vibrations are also expected at lower frequencies.

Benzofuran Ring Vibrations: The stretching vibrations of the C-C bonds within the phenyl and furan (B31954) rings typically occur in the 1100-1600 cm⁻¹ range. researchgate.net The C-O-C stretching of the furan ring is another key indicator.

C-Br Vibration: The carbon-bromine stretching vibration is expected to produce a band in the lower frequency region of the spectrum, generally between 505 and 710 cm⁻¹. indexcopernicus.com This mode can sometimes couple with other vibrations. indexcopernicus.com

A summary of expected vibrational modes is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | > 3000 | FT-IR, FT-Raman |

| Methyl C-H Stretch | 2850 - 2970 | FT-IR, FT-Raman |

| C=C Ring Stretch | 1450 - 1600 | FT-IR, FT-Raman |

| C-O-C Stretch | 1000 - 1250 | FT-IR |

| C-Br Stretch | 505 - 710 | FT-IR, FT-Raman |

This table presents expected values based on typical ranges for the specified functional groups.

Vibrational spectroscopy can be a powerful tool for conformational analysis, as different conformers of a molecule may exhibit unique spectral features. For this compound, the primary source of conformational flexibility would be the rotation of the two methyl groups. However, given the relatively free rotation of methyl groups, significant and easily distinguishable conformers at room temperature are unlikely. A detailed conformational analysis would necessitate computational studies or variable-temperature spectroscopic experiments to identify and assign vibrational bands corresponding to specific, stable conformers, should they exist. researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms in a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon skeletons, respectively.

The chemical shifts in the ¹H and ¹³C NMR spectra of this compound are influenced by the electronic effects of the substituents on the benzofuran ring system. oup.com

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three signals corresponding to the protons at the C4, C6, and C7 positions. The bromine atom at C5 is an electron-withdrawing group, which would deshield the adjacent protons (at C4 and C6), causing their signals to shift downfield compared to unsubstituted 2,3-dimethylbenzofuran (B1586527). The methyl groups at C2 and C3 are electron-donating and would have a more localized effect on the furan ring protons, though their electronic influence is transmitted throughout the system. The two methyl groups themselves would appear as distinct singlets in the aliphatic region of the spectrum, typically between 2.0 and 2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum will display ten signals for the ten unique carbon atoms. The C5 carbon directly attached to the bromine atom will show a significant shift, typically to a lower field (around 115 ppm) due to the heavy atom effect. The other carbons in the benzene ring (C4, C6, C7, C3a, C7a) will have their chemical shifts perturbed by the bromo and methyl substituents. chemguide.co.uk The carbons of the methyl groups will appear at high field (typically 10-20 ppm). chemguide.co.uk

The table below summarizes the predicted chemical shifts for the aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | ~7.5 - 7.7 | Doublet |

| H6 | ~7.3 - 7.5 | Doublet of doublets |

| H7 | ~7.2 - 7.4 | Doublet |

| 2-CH₃ | ~2.3 - 2.5 | Singlet |

| 3-CH₃ | ~2.1 - 2.3 | Singlet |

This table presents predicted values based on known substituent effects on the benzofuran ring system. oup.comoup.com

The splitting patterns (multiplicities) of the signals in the ¹H NMR spectrum are governed by spin-spin coupling between neighboring protons and are crucial for confirming the substitution pattern. For this compound, the following couplings are expected:

The H4 proton is expected to appear as a doublet due to ortho-coupling with the H6 proton being too distant for significant coupling and meta-coupling to H7 being negligible. However, a small meta-coupling to H6 might be observed.

The H6 proton would likely be a doublet of doublets, being coupled to both the H7 proton (ortho-coupling, J ≈ 7-9 Hz) and the H4 proton (meta-coupling, J ≈ 2-3 Hz).

The H7 proton would appear as a doublet due to ortho-coupling with the H6 proton.

The observation of these specific splitting patterns and coupling constants provides unambiguous confirmation of the 5-bromo substitution on the 2,3-dimethylbenzofuran scaffold. nih.gov

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzofuran system constitutes a chromophore that absorbs UV light, leading to π→π* transitions. The absorption maxima (λmax) are sensitive to the substituents on the ring. researchgate.net

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands similar to other benzofuran derivatives. mdpi.comresearchgate.net The parent benzofuran shows absorption bands around 245, 275, and 282 nm. The introduction of the bromo and dimethyl substituents is expected to cause a bathochromic (red) shift and potentially a hyperchromic (increased intensity) effect on these absorption bands due to the extension of the conjugated system and the electronic influence of the substituents. mdpi.com Studies on various substituted benzofurans show absorption maxima typically in the range of 240-320 nm. mdpi.comrug.nl For instance, different benzofuran derivatives exhibit absorption maxima that shift based on the electronic nature of their substituents. mdpi.com Therefore, this compound is predicted to have its primary absorption bands within this region, confirming the presence of the benzofuran chromophore.

Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of this compound in the Ultraviolet-Visible (UV-Vis) range is dictated by the electronic transitions within its aromatic and heterocyclic ring systems. The core structure, benzofuran, is a chromophore that gives rise to characteristic absorption bands. These transitions are primarily of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. elte.huupi.edu

The benzofuran system features a conjugated system of electrons across both the benzene and furan rings. In such aromatic systems, several π → π* transitions can occur, often designated as E1, E2, and B bands for benzenoid systems. The spectrum is expected to show intense absorption bands, typically above 200 nm. upi.edu

The presence of substituents on the benzofuran ring significantly influences the absorption maxima (λmax).

Methyl Groups (-CH₃): The two methyl groups at positions 2 and 3 act as auxochromes. Through hyperconjugation and weak inductive effects, they can cause a small bathochromic shift (a shift to longer wavelengths) of the absorption bands.

Bromo Group (-Br): The bromine atom at position 5 is also an auxochrome. It possesses lone pairs of electrons (n-electrons) that can be delocalized into the aromatic π-system (a +R or +M effect). This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in a significant bathochromic shift of the π → π* transitions. slideshare.net

Therefore, the UV-Vis spectrum of this compound is predicted to show characteristic aromatic absorption at longer wavelengths compared to the unsubstituted benzofuran molecule. The transitions are generally intense, as measured by the molar extinction coefficient (ε). elte.hu

Table 1: Predicted Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Predicted Wavelength Region | Intensity (ε) |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | > 250 nm | High |

Note: Specific λmax values are dependent on the solvent used.

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. d-nb.info This phenomenon arises from differential solvation of the molecule's ground and excited electronic states. nih.gov The polarity of the solvent can stabilize or destabilize these states to different extents, thereby altering the energy gap of the electronic transition. mdpi.com

For this compound, the presence of the oxygen heteroatom and the bromine atom introduces a dipole moment. Upon absorption of UV radiation and promotion of an electron to an excited state, the electron distribution and, consequently, the dipole moment of the molecule can change.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength (a red shift). mdpi.com

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, a more polar solvent will preferentially stabilize the ground state. This increases the transition energy, leading to a shift to a shorter wavelength (a blue shift). mdpi.com

Given the structure of this compound, intramolecular charge-transfer (ICT) character is possible upon excitation. Therefore, its absorption spectrum is expected to exhibit solvatochromic shifts. Studying these shifts by recording spectra in a range of solvents with varying polarities (e.g., from nonpolar hexane (B92381) to polar ethanol (B145695) or acetonitrile) can provide valuable information about the difference in dipole moment between the ground and excited states. nih.govresearchgate.net

Table 2: Hypothetical Solvatochromic Effect on λmax for this compound

| Solvent | Polarity (Dielectric Constant, ε) | Predicted λmax Shift Direction |

|---|---|---|

| n-Hexane | 1.9 | Baseline |

| Dioxane | 2.2 | Slight Red Shift |

| Chloroform | 4.8 | Moderate Red Shift |

| Ethanol | 24.6 | Significant Red Shift |

This table illustrates a potential positive solvatochromic effect, which is common for molecules with ICT characteristics.

Mass Spectrometry (ESI-MS, HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and deducing the structure of a compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition and molecular formula. For this compound, the molecular formula is C₁₀H₁₁BrO. The presence of bromine is readily identified from its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 Da.

Electrospray Ionization (ESI) is a soft ionization technique often used with HRMS, which typically generates the protonated molecule [M+H]⁺.

Fragmentation Analysis provides structural information. In the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. For this compound, key predicted fragmentation pathways include:

Loss of a methyl radical (-•CH₃): A common fragmentation for methylated compounds, leading to a stable ion.

Loss of a bromine atom (-•Br): Cleavage of the C-Br bond.

Loss of carbon monoxide (-CO): Cleavage of the furan ring ether linkage.

Retro-Diels-Alder (RDA) type reactions: Cleavage of the heterocyclic ring.

Table 3: Predicted HRMS Data and Fragments for this compound (C₁₀H₁₁BrO)

| Ion/Fragment | Formula | Calculated Exact Mass (for ⁷⁹Br) |

|---|---|---|

| [M]⁺ | [C₁₀H₁₁⁷⁹BrO]⁺ | 225.9993 |

| [M+2]⁺ | [C₁₀H₁₁⁸¹BrO]⁺ | 227.9973 |

| [M-CH₃]⁺ | [C₉H₈⁷⁹BrO]⁺ | 210.9758 |

| [M-Br]⁺ | [C₁₀H₁₁O]⁺ | 147.0810 |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Derivatives

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. aps.org The this compound molecule itself is achiral and therefore does not produce an ECD signal. However, ECD is an invaluable tool for determining the absolute configuration of its chiral derivatives. mdpi.comnih.gov

If a chiral center is introduced into the this compound scaffold, for instance, by adding a chiral substituent, the resulting enantiomers will produce mirror-image ECD spectra. The spectrum, which plots the difference in molar absorption (Δε) against wavelength, is highly sensitive to the three-dimensional arrangement of atoms around the chiral center(s). researchgate.net

The standard method for assigning the absolute configuration involves a combination of experimental measurement and computational chemistry:

Experimental Spectrum: The ECD spectrum of the chiral derivative is recorded experimentally.

Computational Modeling: The ECD spectra for all possible stereoisomers (e.g., the R and S enantiomers) are calculated from first principles using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com

Comparison: The experimental spectrum is compared with the calculated spectra. A good match between the experimental curve and the calculated curve for one of the isomers allows for the unambiguous assignment of its absolute configuration. nih.govnih.gov

This technique is particularly crucial when suitable crystals for X-ray crystallography cannot be obtained. mdpi.com For benzofuran derivatives, the electronic transitions giving rise to the UV-Vis spectrum become chiroptically active in a chiral derivative, and their corresponding signals in the ECD spectrum (known as Cotton effects) provide the basis for stereochemical assignment.

Computational Chemistry and Quantum Mechanical Investigations

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)A specific Frontier Molecular Orbital (FMO) analysis, including the energies and properties of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 5-bromo-2,3-dimethylbenzofuran, has not been reported.

Evaluation of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its chemical behavior. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine a range of electronic properties and reactivity descriptors for this compound. These descriptors help in predicting the reactivity and stability of the molecule.

Key electronic properties that could be evaluated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity.

Other important reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to change in the electron distribution of a molecule. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ2 / 2η.

Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on published research for this specific compound.)

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | 5.3 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.2 |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.189 |

| Electrophilicity Index | ω | 2.79 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on electronegative atoms. Conversely, blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow regions denote areas of intermediate or near-zero potential.

For this compound, an MEP map would likely show a region of negative potential around the oxygen atom of the benzofuran (B130515) ring due to its lone pairs of electrons. The bromine atom, being electronegative, would also influence the charge distribution. The aromatic ring and the methyl groups would exhibit distinct electrostatic potential features. A detailed analysis of the MEP map could pinpoint the most probable sites for intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.eduwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about intramolecular and intermolecular charge transfer, hyperconjugation, and the strength of chemical bonds. mpg.de

The stabilization energy (E(2)) associated with the interaction between a donor NBO and an acceptor NBO is a key output of this analysis. A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis could elucidate the nature of the C-Br, C-O, and other bonds, as well as the delocalization of electrons within the benzofuran ring system. It could also provide insights into the hyperconjugative interactions between the methyl groups and the ring.

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. nih.gov Computational methods can be used to predict the NLO properties of molecules. The key parameters for assessing NLO activity are the first hyperpolarizability (β) and the second hyperpolarizability (γ). Molecules with large hyperpolarizability values are considered to have significant NBO properties. mdpi.comsemanticscholar.org

The NLO properties of this compound could be computationally assessed. The presence of the bromine atom and the conjugated benzofuran system could potentially contribute to its NLO response. Calculations would involve determining the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of the molecule.

Table 2: Hypothetical Non-Linear Optical Properties of this compound (Note: The following data is illustrative and not based on published research for this specific compound.)

| Parameter | Symbol | Value |

| Dipole Moment | μ | (Debye) |

| Mean Polarizability | α | (a.u.) |

| First Hyperpolarizability | β | (a.u.) |

Atom-in-Molecule (AIM) and Non-Covalent Interaction (NCI) Analyses

The theory of Atoms in Molecules (AIM) provides a method for analyzing the electron density to partition a molecule into atomic basins and to characterize the nature of chemical bonds and other interactions. AIM analysis can identify bond critical points (BCPs) and ring critical points (RCPs), and the properties of the electron density at these points can be used to classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds).

Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization of weak, non-covalent interactions in real space. cam.ac.uk It is particularly useful for identifying and characterizing van der Waals interactions, hydrogen bonds, and steric clashes. For this compound, NCI analysis could reveal intramolecular interactions, such as those between the bromine atom and adjacent hydrogen atoms, which can influence the molecule's conformation and stability.

Advanced Research Applications and Potential

Materials Science Applications of Functionalized Benzofurans

Functionalized benzofurans are recognized for their potential as building blocks in the creation of novel organic materials. researchgate.net The inherent rigidity, stability, and electronic properties of the benzofuran (B130515) ring system make it an attractive candidate for applications in polymer science and electronics. alfa-chemistry.com

The integration of benzofuran units into polymer chains can impart valuable properties to the resulting materials. Benzofuran itself can undergo cationic polymerization to produce rigid polymers characterized by high glass-transition temperatures (Tg) and high transparency, making them suitable for applications as transparent thermoplastics. acs.org The presence of bromine and methyl substituents on the 5-bromo-2,3-dimethylbenzofuran molecule offers functional handles and steric bulk that could be exploited to tailor polymer properties such as solubility, thermal stability, and morphology. While direct polymerization of this compound is not widely documented, its derivatives could serve as monomers or co-monomers in polymerization reactions, leading to polymers with specialized characteristics.

For instance, the development of poly(benzofuran-co-arylacetic acid) has demonstrated a novel class of highly functionalized polymers with versatile reactivity, showcasing the adaptability of the benzofuran core for creating complex macromolecular architectures.

Benzofuran derivatives have emerged as promising organic semiconductor materials for use in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.netalfa-chemistry.com These compounds can possess excellent carrier transport capabilities and strong luminescence. alfa-chemistry.com The introduction of a bromine atom, as in this compound, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in designing materials for efficient charge injection and transport in OLEDs and OFETs.

Research on multifunctional benzofuran derivatives, such as 2,7-diphenylbenzo researchgate.netnih.govthieno[3,2-b]benzofuran (BTBF-DPh), has shown that rational molecular design can lead to materials with both high charge carrier mobility and strong luminescence. acs.org This dual functionality is highly desirable for the development of advanced optoelectronic devices. acs.org The properties of such materials underscore the potential of the benzofuran scaffold in this field.

Table 1: Optoelectronic Properties of a Multifunctional Benzofuran Derivative

| Compound | Device Type | Key Performance Metric | Value |

|---|---|---|---|

| BTBF-DPh | OLED | Maximum Current Efficiency | 2.96 cd A⁻¹ |

| BTBF-DPh | OLED | External Quantum Efficiency | 4.23% |

| BTBF-DPh | OFET | Carrier Mobility | 0.181 cm² V⁻¹ s⁻¹ |

| BTBF-DPh | OPT | Maximum Responsivity | 2.07 × 10³ A W⁻¹ |

| BTBF-DPh | OPT | Maximum Detectivity | 5.6 × 10¹⁵ Jones |

Data sourced from a study on 2,7-diphenylbenzo researchgate.netnih.govthieno[3,2-b]benzofuran (BTBF-DPh). acs.org

Nanomaterials are increasingly used to enhance the performance of electrochemical devices like sensors and energy storage systems due to their high surface-area-to-volume ratio and unique surface reactivity. mdpi.comtaylorfrancis.com These materials can include metal nanoparticles, polymers, and carbon-based nanocomposites. nih.gov The functionalization of nanomaterial surfaces with specific organic molecules can improve selectivity and sensitivity in sensor applications.

While the direct integration of this compound into nanomaterials for electrochemical devices is an area requiring further exploration, the principle of modifying electrode surfaces with functional organic compounds is well-established. mdpi.com Nanomaterials can serve as a powerful platform to boost the performance of electrochemical devices. mdpi.com The benzofuran moiety, with its potential for electrochemical activity and the possibility for further functionalization via its bromo- and methyl- groups, could be anchored to nanomaterials to create hybrid systems for advanced electrochemical applications. taylorfrancis.comnih.gov

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry investigates the assembly of molecules into larger, organized structures through non-covalent interactions. The specific substitution pattern of this compound makes it an interesting candidate for studies in molecular recognition and self-assembly.

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule. The design of host molecules with specific cavities allows for the selective recognition and binding of guest molecules. The rigid structure of the benzofuran core, combined with the electronic effects of the bromine atom and the steric hindrance of the methyl groups in this compound, could allow it to participate in such interactions. It could potentially act as a guest, fitting into the cavity of a larger host molecule, or it could be incorporated into a larger macrocyclic structure to act as a host for smaller guests.

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent forces such as hydrogen bonding, π–π stacking, and halogen bonding. The presence of a bromine atom on the benzofuran ring is particularly significant in this context. Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base, which can be a powerful tool for directing the self-assembly of molecules in the solid state.

Studies on other halogen-substituted aromatic compounds have demonstrated that the type of halogen can dramatically influence the morphology of the resulting self-assembled structures. rsc.org For example, in a series of halogenated phenazines, moving from fluorine to iodine resulted in structures with a more pronounced one-dimensional character. rsc.org This suggests that the bromine atom in this compound could play a crucial role in directing its assembly into specific supramolecular architectures, such as wires or ribbons, with potential applications in nanoscale electronics. Furthermore, the self-assembly behaviors of other functionalized benzofuran derivatives have been studied, indicating that regular nanostructures can be formed and tuned. researchgate.net

Mechanistic Insights into Biological Activities (Excluding Clinical Data)

Neuroprotective Potential and Amyloid Fibril Inhibition Mechanisms

Neurodegenerative diseases like Alzheimer's are characterized by the aggregation of amyloid-β peptides into neurotoxic fibrils. Small molecules that can inhibit this process are of great interest as potential therapeutic agents. While there is no direct research on this compound for neuroprotection, the broader class of benzofurans has shown promise in this area. For instance, an aminostyrylbenzofuran derivative has been reported to directly reduce oligomeric amyloid-β and reverse cognitive deficits in animal models of Alzheimer's disease. nih.gov The potential mechanism for such neuroprotective effects involves the inhibition of amyloid-β aggregation and the reduction of oxidative stress, which is implicated in neuronal damage. researchgate.net Given the antioxidant properties observed in some benzofuran derivatives, it is plausible that this compound could exhibit neuroprotective effects, although this remains to be experimentally verified.

Anti-inflammatory and Antioxidant Activity Pathways

Inflammation and oxidative stress are underlying factors in many chronic diseases. Benzofuran derivatives have been investigated for their anti-inflammatory and antioxidant properties.

Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and chemokine (C-C) ligand 2 (CCL2) in macrophages. nih.govnih.gov This inhibition is often linked to the suppression of enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov A study on a different bromo-furan derivative, 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, revealed its potential to act as an anti-inflammatory agent through the inhibition of protein denaturation and cyclooxygenase activity. researchgate.netnih.gov

Regarding antioxidant activity, the benzofuran scaffold is known to be a component of many natural and synthetic compounds with antioxidant properties. However, the specific effects can be highly dependent on the substituents. For instance, one study on a (5-bromobenzofuran-2-yl) derivative indicated that it induced oxidative stress in rats, leading to a decrease in serum levels of antioxidant vitamins A, E, and C, and an increase in malondialdehyde, a marker of oxidative stress. researchgate.netnih.gov This suggests that while the benzofuran core can be associated with antioxidant effects, the presence and nature of substituents like the bromo group can significantly alter this activity. Further research is needed to elucidate the specific antioxidant or pro-oxidant potential of this compound.

Potential in Targeting Specific Biological Pathways and Molecular Targets

The diverse biological activities of benzofuran derivatives stem from their ability to interact with various biological pathways and molecular targets. Based on studies of related compounds, this compound could potentially target several key pathways.

The anti-inflammatory effects of some benzofurans are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammatory responses. nih.gov In the context of cancer, various benzofuran derivatives have been found to target specific molecules involved in tumor progression. For example, some derivatives act as inhibitors of Pin1 (peptidyl-prolyl cis-trans isomerase NIMA-interacting 1), an enzyme overexpressed in many human cancers. nih.gov Other benzofuran compounds have shown the ability to selectively inhibit the HIF-1 pathway, which is critical for tumor survival under hypoxic conditions. mdpi.com Furthermore, the pro-apoptotic effects of certain benzofuran-isatin conjugates have been linked to the upregulation of the tumor suppressor p53. nih.gov While these findings are for related compounds, they highlight the potential of the this compound scaffold to be developed as a targeted therapeutic agent.

Bioprospecting and Biomimetic Synthesis of Related Natural Products

Bioprospecting, particularly in marine environments, is a key strategy for the discovery of novel bioactive compounds. nih.govaquaculturemag.commedwinpublishers.comresearchgate.netslideshare.net Marine organisms are a rich source of halogenated natural products, including brominated benzofurans, which often exhibit unique biological activities. The exploration of marine biodiversity could lead to the discovery of naturally occurring analogs of this compound with potent pharmacological properties.

Isolation from Natural Sources (Plants, Fungi)

Direct evidence for the isolation of this compound from plants or fungi has not been identified in the current body of scientific literature. However, the broader class of halogenated, particularly brominated, benzofurans and related compounds are known to be produced by various organisms, especially those from marine environments.

Fungi, particularly those derived from marine habitats, are a known source of halogenated secondary metabolites. These organisms have evolved unique biosynthetic pathways to incorporate halogen atoms, most commonly chlorine and bromine, into complex organic molecules. While a number of benzofuran derivatives have been isolated from fungi, specific examples of brominated 2,3-dimethylbenzofurans are not prominently reported.

Marine invertebrates, such as sponges and tunicates, and their associated microorganisms are prolific producers of brominated compounds. These natural products often exhibit potent biological activities. The presence of brominated alkaloids and other metabolites in these organisms highlights the diverse and complex halogenation chemistry that occurs in marine ecosystems. Although this compound itself has not been identified from these sources, the discovery of a wide array of brominated heterocycles suggests that its potential natural occurrence, perhaps in trace amounts or as part of a larger, more complex molecule, cannot be entirely ruled out pending further, more exhaustive phytochemical and metabolomic investigations.

Synthetic Mimicry of Biologically Active Natural Benzofurans

The concept of synthetic mimicry involves designing and synthesizing molecules that replicate the structural and, consequently, the biological properties of naturally occurring compounds. While there are no specific reports detailing the use of this compound to mimic a particular natural benzofuran, its structure lends itself to being a valuable building block in the synthesis of analogs of biologically active natural products.

The bromine atom at the 5-position of the benzofuran ring is a key feature that allows for a variety of synthetic transformations. It can be readily functionalized through cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, enabling the introduction of diverse substituents. This versatility is crucial for creating libraries of compounds that can be screened for various biological activities, thereby mimicking and potentially improving upon the properties of a natural lead compound.

For instance, many naturally occurring benzofurans possess complex substitution patterns that are essential for their bioactivity. A synthetic strategy could involve using this compound as a scaffold. The bromine atom could be replaced with a variety of functional groups to explore the structure-activity relationships (SAR) of a target natural product. This approach allows chemists to systematically modify the molecule to enhance its potency, selectivity, or pharmacokinetic properties.

Several classes of biologically active natural benzofurans could serve as templates for synthetic mimicry using a precursor like this compound. These include compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties. By strategically modifying the 5-position, researchers could develop novel therapeutic agents that are inspired by nature.

Below is a table of some biologically active natural benzofurans that could potentially be mimicked or have their analogs synthesized using a strategy involving a brominated benzofuran intermediate.

| Natural Benzofuran | Biological Activity | Potential for Synthetic Mimicry |

| Moracin M | Antibacterial | The core benzofuran structure could be synthesized and functionalized at various positions, including the equivalent of the 5-position, to generate analogs with improved antibacterial properties. |

| Eupomatenoid-5 | Antifungal, Insecticidal | The substituted phenyl group could be introduced via a cross-coupling reaction at the 5-position of a brominated benzofuran precursor to create novel antifungal and insecticidal agents. |

| Ailanthoidol | Antiviral | The complex side chain could be constructed and attached to a functionalized benzofuran core, where the initial functionalization could be directed by a bromine atom. |

While direct applications of this compound are not yet widely reported, its chemical nature makes it a promising candidate for future research in the discovery and development of new therapeutic agents based on the rich chemical diversity of natural benzofurans.

Future Directions and Interdisciplinary Research Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current synthetic strategies for benzofuran (B130515) derivatives often involve multi-step processes. Future research will undoubtedly focus on developing more efficient and selective methods for synthesizing 5-bromo-2,3-dimethylbenzofuran. This includes the exploration of cascade or tandem reactions that can construct the core structure in a single step from readily available starting materials. nih.gov For instance, methods like the cyclodehydration of α-phenoxy ketones, potentially using reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), offer a facile way to access 2,3-disubstituted benzofurans. researchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry is set to play a pivotal role in predicting the properties and potential applications of this compound. By using techniques such as Density Functional Theory (DFT), researchers can model the electronic structure, reactivity, and spectroscopic characteristics of the molecule. This predictive power can guide synthetic efforts by identifying the most promising derivatives for specific applications.

For example, computational models can predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. This in silico screening can significantly narrow down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. nih.gov Such modeling is crucial in the early stages of drug discovery for identifying potential lead compounds. nih.gov

Exploration of New Application Domains in Emerging Technologies

While the biological activity of benzofurans is a primary research driver, the unique electronic and photophysical properties of halogenated aromatic compounds suggest potential applications in materials science and emerging technologies. nih.gov Future studies could investigate the use of this compound as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The bromine atom provides a reactive handle for polymerization or for linking the molecule to surfaces and other materials.

The rapid advancement in emerging chemical technologies may also lead to the development of novel chemical series and advanced delivery systems, where compounds like this compound could serve as key intermediates. unicri.org Its structural features could be fine-tuned to create materials with specific conductive, optical, or thermal properties for next-generation electronics and functional materials.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Materials Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how new molecules are discovered and optimized. researchgate.net These technologies can analyze vast datasets of chemical structures and biological activities to identify patterns that are not apparent to human researchers. wur.nlharvard.edu For this compound, AI algorithms could be trained on existing data for other benzofuran derivatives to predict its potential bioactivities, toxicity, and physicochemical properties. nih.gov

Generative AI models can go a step further by designing entirely new derivatives of this compound that are optimized for a specific purpose, such as inhibiting a particular cancer cell line or exhibiting desired electronic properties. harvard.edu This integration of AI with chemical synthesis and testing creates a powerful closed-loop system for accelerated discovery, drastically reducing the time and cost associated with developing new drugs and materials. nih.gov

Table 1: Potential Future Research Areas for this compound

| Research Area | Focus | Potential Impact |

|---|---|---|

| Novel Synthesis | Development of one-pot, catalytic, and regioselective synthetic methods. | Increased yield, reduced waste, and easier access to derivatives. |

| Computational Design | In silico prediction of biological activity and material properties. | Accelerated discovery of lead compounds and functional materials. |

| Emerging Technologies | Exploration as a building block for organic electronics and sensors. | Creation of novel high-performance materials. |

| AI/ML Integration | Predictive modeling of properties and generative design of new derivatives. | Rapid optimization of molecules for drug and materials applications. nih.govnih.gov |

| Green Chemistry | Use of environmentally benign solvents, catalysts, and reaction conditions. | Reduced environmental footprint of chemical synthesis. |

Sustainable Chemistry and Green Synthesis Initiatives

In line with global trends, future synthetic routes to this compound and its derivatives will need to prioritize sustainability. This involves the use of greener solvents, minimizing energy consumption, and designing processes that generate less waste. Research into biocatalysis, where enzymes are used to perform specific chemical transformations, could offer a highly selective and environmentally friendly alternative to traditional synthetic methods. The goal is to develop synthetic protocols that are not only efficient and scalable but also align with the principles of green chemistry, ensuring that the environmental impact of producing these valuable compounds is minimized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2,3-dimethylbenzofuran in academic laboratories?

- Methodological Answer : The synthesis can be adapted from benzofuran derivatives. For example, acetylation of dihydrobenzofuran cores using catalysts like AlCl₃ (as in 5-acetyl-2,3-dihydrobenzo[b]furan synthesis) can be modified by substituting bromine and methyl groups at specific positions . Another approach involves oxidative cyclization using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in hexafluoropropan-2-ol, a method validated for similar dihydrobenzofurans . Key steps include:

- Precursor functionalization (e.g., bromination at the 5-position).

- Methyl group introduction via alkylation or Friedel-Crafts reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize this compound structurally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl groups at 2,3-positions and bromine at 5-position) by analyzing coupling constants and chemical shifts .

- HRMS : Confirm molecular formula (C₁₀H₁₁BrO) and isotopic patterns for bromine .

- IR Spectroscopy : Detect functional groups like the benzofuran oxygen ring (stretching ~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (risk phrase R42) .

- Storage : Keep in amber glass vials at 4°C, away from light and moisture .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can catalytic strategies improve the regioselectivity of this compound synthesis?

- Methodological Answer : Palladium-catalyzed cycloisomerization (e.g., of Z-enynols in green solvents like glycerol) can enhance regioselectivity for benzofuran cores . For bromine positioning, electrophilic aromatic substitution under controlled pH (e.g., H₂SO₄/HBr) minimizes polybromination . Computational modeling (DFT) predicts transition states to optimize reaction pathways .

Q. What advanced analytical methods resolve contradictions in spectral data for this compound?

- Methodological Answer : Contradictions in NMR/LC-MS data often arise from residual solvents or regioisomeric byproducts. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

- HPLC-PDA-MS : Detect impurities using a C18 column (acetonitrile/water gradient) and UV absorption at 254 nm .

- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .

Q. How do structural modifications (e.g., methyl vs. methoxy groups) affect the compound's pharmacological activity?

- Methodological Answer : Methyl groups enhance lipophilicity and metabolic stability compared to polar methoxy substituents. In vitro assays (e.g., receptor binding studies) using benzofuran analogs show that 2,3-dimethyl derivatives exhibit higher blood-brain barrier permeability, relevant for CNS-targeted research . Dose-response curves (IC₅₀) and molecular docking simulations (AutoDock Vina) validate structure-activity relationships .

Q. What methodologies track this compound in in vivo models?

- Methodological Answer : While not directly studied, analogous brominated compounds (e.g., BrdU) use subcutaneous implantation or intraperitoneal injection for in vivo tracking . For this compound:

- Isotopic Labeling : Synthesize a ¹³C/²H-labeled analog for LC-MS/MS quantification.

- Immunohistochemistry : Develop monoclonal antibodies specific to the brominated benzofuran core .

Q. How can researchers address low yields in large-scale synthesis?

- Methodological Answer : Optimize stepwise reactions:

- Bromination : Use NBS (N-bromosuccinimide) in CCl₄ for controlled reactivity .

- Methylation : Employ dimethyl sulfate in the presence of NaH to minimize side reactions .

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., AlCl₃-catalyzed reactions) .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BrO | Derived |

| Molecular Weight | 227.05 g/mol | |

| Canonical SMILES | BrC1=CC2=C(C(=C1)C)OCC2C | Adapted |

| Hazard Codes | Xi (Irritant) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.